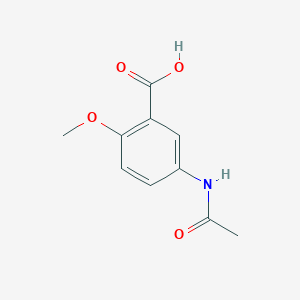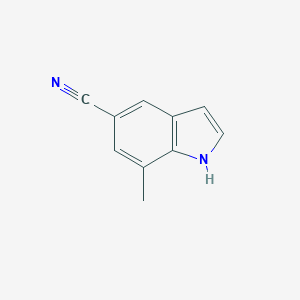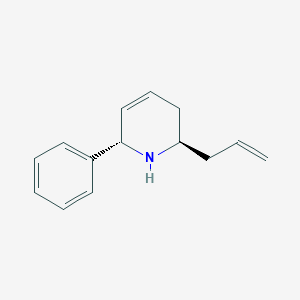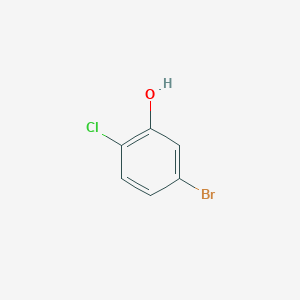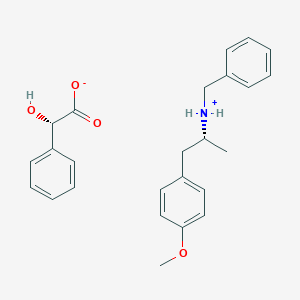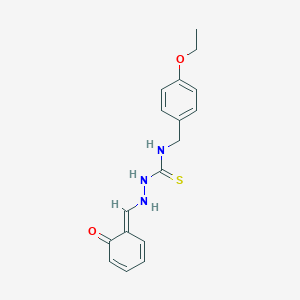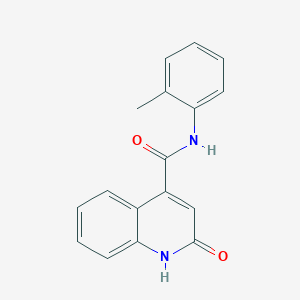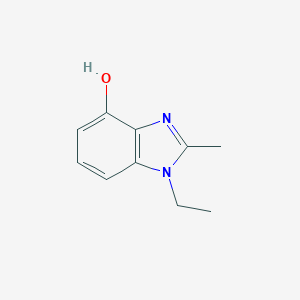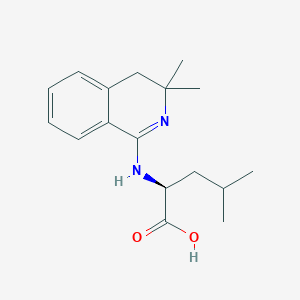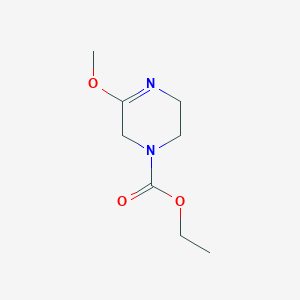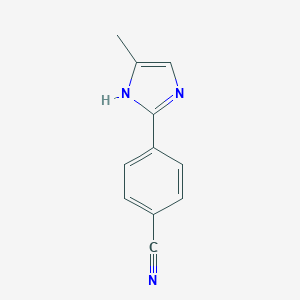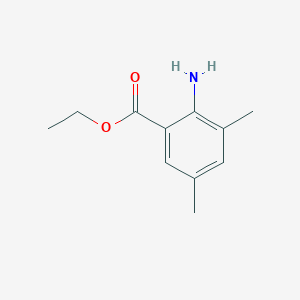
Ethyl 2-amino-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. This compound has been found to inhibit the germination of cress and lettuce seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for preparing 4-methoxyphenylacetic acid involves the hydrogenation reduction reaction on p-methoxymandelic acid. The reaction system includes a solvent (water, monoalkyl acid with a carbon number of 1-6, or a mixture of them), p-methoxymandelic acid, a hydrogen source, a hydrogenation reduction catalyst, and inorganic acid. This method yields a product with a purity of up to 99.8% and a yield of up to 99.1% .
Industrial Production Methods: The method mentioned above is suitable for industrial mass production due to its high reaction rate, short reaction time, high yield, few by-products, and minimal environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylacetic acid undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The oxidation of 4-methoxyphenylacetic acid can be induced by potassium 12-tungstocobalt(III)ate.
Reduction: Hydrogenation reduction reactions are commonly used, as mentioned in the preparation methods.
Substitution: Typical substitution reactions involve the replacement of the methoxy group with other functional groups under specific conditions.
Major Products: The major products formed from these reactions include 4-methoxybenzyl radicals and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Methoxyphenylacetic acid has a broad spectrum of applications:
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base). In oxidation reactions, it undergoes a rate-determining electron transfer followed by decarboxylation to form a 4-methoxybenzyl radical . This process does not involve the formation of an aromatic radical cation but rather a concerted intramolecular electron transfer .
Comparison with Similar Compounds
- 4-Methylphenoxyacetic acid
- 4-Hydroxy-3-methoxyphenylacetic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Uniqueness: 4-Methoxyphenylacetic acid is unique due to its specific methoxy substituent at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
CAS No. |
179115-20-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
DCXHYRRHPROPCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
Synonyms |
Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


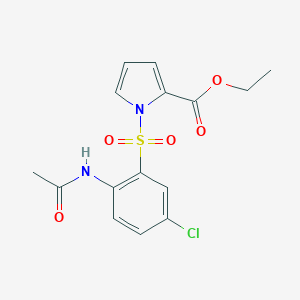
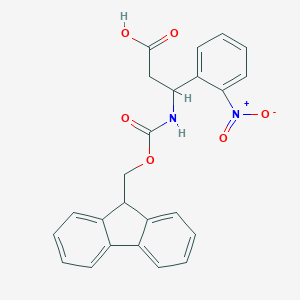
![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)
